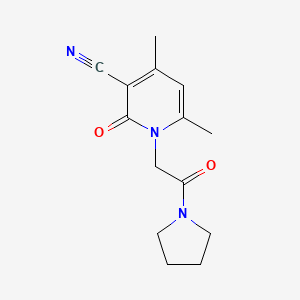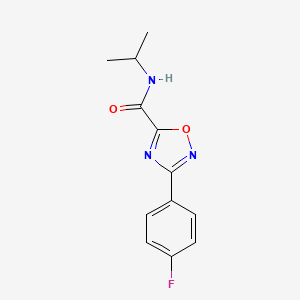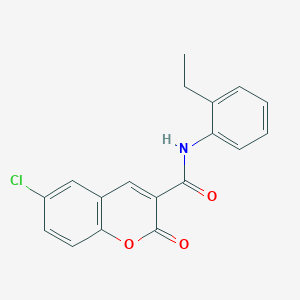![molecular formula C15H13BrF2N2O2 B5298934 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one, also known as BR-Dim-Ket or BRD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
BRD exerts its biological effects by inhibiting the activity of specific enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BETs). HDACs are involved in the regulation of gene expression, and their inhibition by BRD can lead to changes in the expression of genes involved in cell proliferation and survival. BETs are involved in the regulation of gene transcription, and their inhibition by BRD can lead to changes in the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
BRD has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of gene expression. In cancer cells, BRD has been shown to induce cell cycle arrest and inhibit cell migration and invasion. In neuronal cells, BRD has been shown to modulate synaptic plasticity and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using BRD in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific biological processes. Additionally, BRD has been shown to have relatively low toxicity, making it a safer alternative to other compounds with similar biological effects. However, one limitation of using BRD in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on BRD. One area of interest is the development of new compounds that are more potent and selective than BRD. Additionally, there is interest in exploring the potential therapeutic applications of BRD in various diseases, including cancer, neurological disorders, and infectious diseases. Finally, there is interest in further elucidating the mechanism of action of BRD and its effects on various biological processes.
Synthesis Methods
BRD is synthesized through a multi-step process that involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid with 4-(difluoromethoxy)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield BRD.
Scientific Research Applications
BRD has been widely used in scientific research for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. In cancer research, BRD has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival. In neurobiology, BRD has been used to study the role of certain proteins in the brain and their potential implications for neurological disorders such as Alzheimer's disease. Additionally, BRD has been used in drug discovery to develop new compounds with improved pharmacological properties.
properties
IUPAC Name |
(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF2N2O2/c1-2-20-9-12(16)14(19-20)13(21)8-5-10-3-6-11(7-4-10)22-15(17)18/h3-9,15H,2H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPKEAQXACDTMM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C=CC2=CC=C(C=C2)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)/C=C/C2=CC=C(C=C2)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5298851.png)
![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5298854.png)

![1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B5298862.png)
![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5298863.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5298875.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5298878.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5298916.png)



![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)